molecular formula C17H18ClN3O2S B14126564 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 725227-05-4

5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14126564
CAS No.: 725227-05-4
M. Wt: 363.9 g/mol
InChI Key: NDDGBTOQUAHSRU-UHFFFAOYSA-N
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Description

5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a furan ring, and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Phenoxy Group: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the 4-chloro-2-methylphenoxy group.

    Attachment of the Propyl Chain: The phenoxy group is then reacted with a propylating agent to attach the propyl chain.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Attachment of the Furan Ring: The furan ring is introduced through a reaction with a furan-2-ylmethyl halide.

    Final Thiolation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, to form disulfides.

    Reduction: Reduction reactions can occur at the triazole ring or the furan ring, depending on the conditions.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Reduced triazole or furan derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of triazole and furan derivatives on biological systems. It may have potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Triazole derivatives are known for their antifungal and anticancer activities, and this compound could be a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol likely involves interactions with various molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and phenoxy group can also interact with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the furan and propyl groups.

    4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the chlorinated phenoxy group.

    5-(3-(4-chlorophenoxy)propyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the furan group.

Uniqueness

The uniqueness of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its combination of a triazole ring, a furan ring, and a chlorinated phenoxy group. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

725227-05-4

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

3-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18ClN3O2S/c1-12-10-13(18)6-7-15(12)23-9-3-5-16-19-20-17(24)21(16)11-14-4-2-8-22-14/h2,4,6-8,10H,3,5,9,11H2,1H3,(H,20,24)

InChI Key

NDDGBTOQUAHSRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2CC3=CC=CO3

Origin of Product

United States

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